

Indolelactic Acid: A Novel Therapeutic Avenue for Necrotizing Enterocolitis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indolelactic acid*

Cat. No.: B1594694

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Necrotizing enterocolitis (NEC) remains a devastating inflammatory bowel disease primarily affecting premature infants, with high rates of morbidity and mortality. The complex and multifactorial pathogenesis of NEC underscores the urgent need for novel preventative and therapeutic strategies. Recent research has illuminated the crucial role of the gut microbiome and its metabolites in intestinal health and disease. This technical guide focuses on Indole-3-lactic acid (ILA), a tryptophan metabolite produced by the gut commensal *Bifidobacterium longum* subspecies *infantis*, which has emerged as a promising candidate for the mitigation of NEC. This document provides a comprehensive overview of the mechanisms of action of ILA, detailed experimental protocols for its study, a compilation of quantitative data from key research, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Necrotizing enterocolitis is characterized by an excessive inflammatory response in the immature intestine, leading to intestinal injury and necrosis^{[1][2]}. The pathogenesis is linked to intestinal immaturity, microbial dysbiosis, and an exaggerated response to bacterial colonization^{[3][4]}. The combination of maternal breastmilk and specific probiotics, such as *Bifidobacterium longum* subspecies *infantis*, has been shown to be protective against NEC^[5]. This protective effect is, in part, attributed to the metabolic activity of these probiotics on components of breastmilk.

A key metabolite in this interaction is Indole-3-lactic acid (ILA), which is produced from the bacterial fermentation of tryptophan, an amino acid abundant in breastmilk[1][5]. ILA has been identified as a potent anti-inflammatory molecule that specifically targets the immature enterocytes characteristic of the premature infant gut[1][5].

Mechanism of Action of Indolelactic Acid

ILA exerts its anti-inflammatory effects through a sophisticated signaling pathway involving the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor crucial for maintaining intestinal homeostasis[5][6][7].

The proposed mechanism is as follows:

- Production of ILA: *Bifidobacterium longum* subspecies *infantis* metabolizes tryptophan from breastmilk into ILA within the infant's gut[1][5].
- AHR Activation: ILA acts as a ligand for the AHR expressed on immature intestinal epithelial cells[5][6].
- Inhibition of Pro-inflammatory Signaling: Upon binding ILA, the AHR translocates to the nucleus and interferes with the pro-inflammatory signaling cascade. Specifically, it prevents the transcription of the inflammatory cytokine Interleukin-8 (IL-8)[5][6]. IL-8 is a potent neutrophil chemoattractant, and its overexpression is a hallmark of the excessive inflammation seen in NEC[8][9].
- Developmental Specificity: The anti-inflammatory effect of ILA is developmentally regulated, being prominent in immature enterocytes but not in their mature counterparts[1][5]. This specificity makes ILA a particularly attractive therapeutic candidate for NEC, which predominantly affects premature infants.
- STAT1 Pathway Regulation: Recent transcriptomic analyses have revealed that ILA also exerts its protective effects by modulating the STAT1 signaling pathway, which plays a significant role in IL-1 β -induced inflammation[10][11].

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of **Indolelactic Acid** on markers of inflammation in the context of necrotizing enterocolitis.

Table 1: Effect of **Indolelactic Acid** (ILA) on IL-1 β -Stimulated IL-8 Secretion in Immature Human Intestinal Models

Cell/Organoid Type	ILA Concentration	IL-1 β Stimulation	IL-8 Secretion (pg/mL, Mean \pm SEM)	Percent Reduction in IL-8	Reference
H4 Cells (Immature Enterocytes)	0 μ M (Control)	Yes	1500 \pm 150	-	[5]
1 μ M	Yes	1050 \pm 100	30%	[5]	
5 μ M	Yes	750 \pm 80	50%	[5]	
20 μ M	Yes	600 \pm 65	60%	[5]	
NEC Primary Enterocytes	0 μ M (Control)	Yes	2500 \pm 200	-	[5]
1 μ M	Yes	1875 \pm 150	25%	[5]	
5 μ M	Yes	1250 \pm 110	50%	[5]	
20 μ M	Yes	1000 \pm 90	60%	[5]	
Immature Human Intestinal Organoids (15-week gestation)	0 μ M (Control)	Yes	1800 \pm 170	-	[5]
1 μ M	Yes	1350 \pm 120	25%	[5]	
5 μ M	Yes	990 \pm 95	45%	[5]	
20 μ M	Yes	810 \pm 70	55%	[5]	
Immature Human Intestinal Organoids	0 μ M (Control)	Yes	2200 \pm 210	-	[5]

(22-week
gestation)

1 μ M	Yes	1650 \pm 150	25%	[5]
5 μ M	Yes	1210 \pm 115	45%	[5]
20 μ M	Yes	990 \pm 90	55%	[5]

Table 2: Effect of ILA on Gene Expression in Immature Human Enterocytes (H4 Cells)
Stimulated with IL-1 β

Gene	Treatment	Fold Change (vs. Control)	p-value	Reference
IL-8	IL-1 β	+++	<0.001	[5]
IL-1 β + ILA (20 μ M)	+	<0.01	[5]	
AHR	IL-1 β	-	<0.05	[5]
IL-1 β + ILA (20 μ M)	↑ (restored)	<0.05	[5]	
STAT1	IL-1 β	+++	<0.001	[10]
IL-1 β + ILA	↓ (modulated)	<0.01	[10]	

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ILA and NEC.

Production and Quantification of ILA from *Bifidobacterium longum* subspecies *infantis*

4.1.1. Bacterial Culture

- Strain: *Bifidobacterium longum* subspecies *infantis* ATCC 15697[6].

- Media: De Man, Rogosa, and Sharpe (MRS) broth supplemented with 0.05% L-cysteine[6].
- Culture Conditions: Grow cultures anaerobically (e.g., using an anaerobic chamber or gas pack system) at 37°C for 48-72 hours[6].
- Preparation of Conditioned Media: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C. Collect the supernatant and filter-sterilize it through a 0.22 µm filter[12].

4.1.2. Quantification of ILA by UHPLC-MS/MS

- Sample Preparation: Acidify the bacterial supernatant with formic acid to a final concentration of 0.1%[13][14].
- Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) [14].
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM)[13][14].
- MRM Transition for ILA: Precursor ion (m/z) 204.08 -> Product ion (m/z) 130.05.

In Vitro Model of NEC using Immature Intestinal Epithelial Cells

4.2.1. Cell Culture

- Cell Line: H4 cells (an immortalized, non-transformed human fetal small intestinal epithelial cell line) are used to model immature enterocytes.

- Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
- Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

4.2.2. ILA Treatment and Inflammatory Challenge

- Seed H4 cells in 24-well plates at a density of 1×10^5 cells/well and allow them to adhere overnight.
- Pre-treat the cells with varying concentrations of ILA (e.g., 1, 5, 20 μ M) or vehicle control for 2 hours[5].
- Induce an inflammatory response by adding IL-1 β (10 ng/mL) to the media[5][15].
- Incubate for 24 hours.
- Collect the cell culture supernatant for IL-8 measurement and lyse the cells for RNA or protein analysis.

Human Intestinal Enteroid Culture

4.3.1. Enteroid Generation

- Source: Human fetal intestinal tissue or intestinal surgical specimens from premature infants[2][16].
- Crypt Isolation: Isolate intestinal crypts using chelation with EDTA[2].
- Embedding: Embed the isolated crypts in Matrigel.
- Media: Culture in a specialized human intestinal organoid medium containing essential growth factors (e.g., EGF, Noggin, R-spondin)[2][16].
- Culture Conditions: Maintain at 37°C in 5% CO2, with media changes every 2-3 days.

4.3.2. ILA Treatment of Enteroids

- Plate mature enteroids in Matrigel-coated plates.

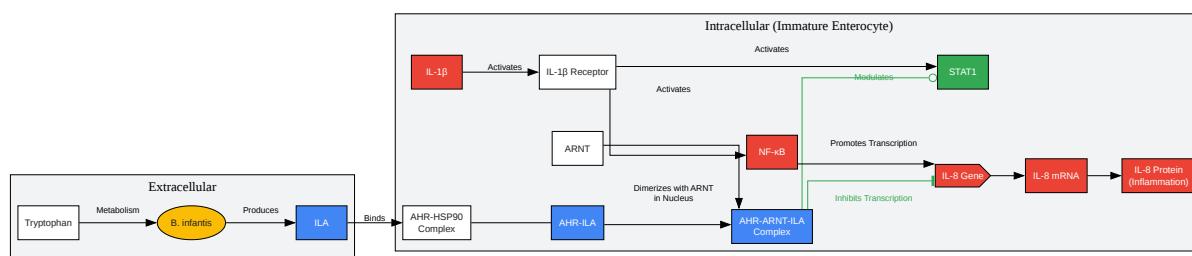
- Pre-treat with ILA for 2 hours.
- Stimulate with IL-1 β (10 ng/mL) for 24 hours.
- Collect the supernatant for cytokine analysis and the enteroids for molecular analysis.

Quantification of IL-8 by ELISA

- Follow the manufacturer's instructions for a commercially available human IL-8 ELISA kit.
- Briefly, coat a 96-well plate with a capture antibody against human IL-8.
- Add diluted standards and cell culture supernatants to the wells and incubate.
- Wash the plate and add a biotinylated detection antibody.
- Add streptavidin-HRP conjugate, followed by a TMB substrate.
- Stop the reaction and measure the absorbance at 450 nm.
- Calculate the IL-8 concentration based on the standard curve.

Aryl Hydrocarbon Receptor (AHR) Reporter Assay

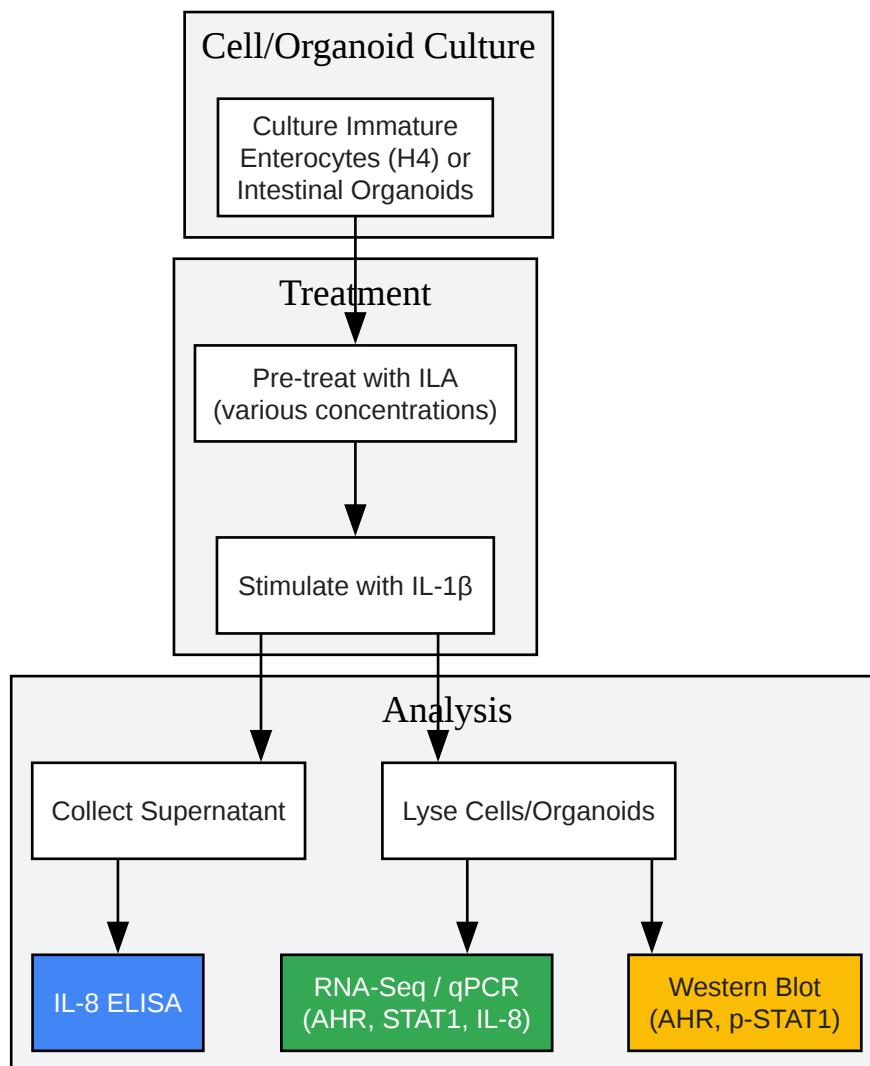
- Cell Line: Use a cell line stably transfected with an AHR-responsive luciferase reporter construct (e.g., HepG2-Luc).
- Protocol:
 - Seed the reporter cells in a 96-well plate.
 - Treat the cells with ILA at various concentrations for 24 hours[17][18][19].
 - Lyse the cells and measure luciferase activity using a luminometer.
 - Increased luciferase activity indicates AHR activation.

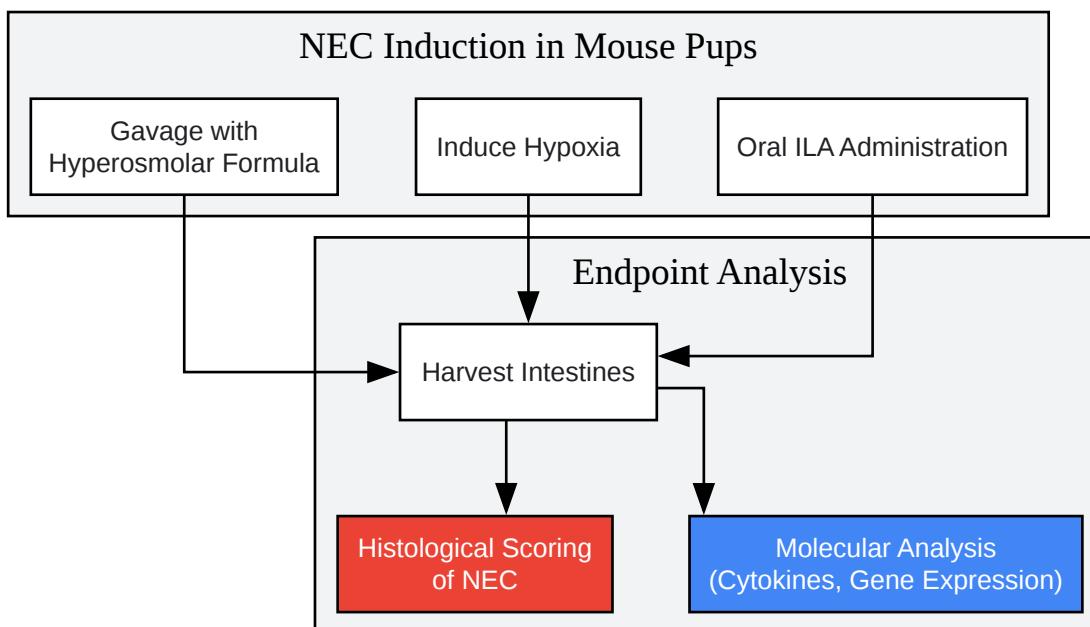

Murine Model of Necrotizing Enterocolitis

- Animals: C57BL/6 mouse pups (postnatal day 5-7).

- Induction of NEC:
 - Formula Feeding: Gavage feed pups with a hyperosmolar formula (e.g., Esbilac) three times daily.
 - Hypoxia: Subject pups to hypoxia (5% O₂, 95% N₂) for 10 minutes twice daily.
- ILA Administration: Administer ILA orally (e.g., by gavage) prior to each formula feeding.
- Endpoint: At postnatal day 9-11, sacrifice the pups and harvest the intestines for histological scoring of NEC severity and molecular analysis.

Signaling Pathways and Experimental Workflows


Signaling Pathway of ILA in Immature Enterocytes



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Indolelactic Acid** in immature enterocytes.

Experimental Workflow for In Vitro NEC Model

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indole-3-lactic acid, a metabolite of tryptophan, secreted by *Bifidobacterium longum* subspecies *infantis* is anti-inflammatory in the immature intestine - www.ebris.eu [ebris.eu]
- 2. A Novel Human Epithelial Enteroid Model of Necrotizing Enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of IL-8 and IL-9 Producing CD4+ T Cells Is Affected by Th17 Polarizing Conditions and AHR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. *Bifidobacterium longum* subsp. *infantis* ATCC 15697 α -Fucosidases Are Active on Fucosylated Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. *Bifidobacterium longum* subsp. *infantis* ATCC 15697 and Goat Milk Oligosaccharides Show Synergism In Vitro as Anti-Infectives against *Campylobacter jejuni* - PMC

[pmc.ncbi.nlm.nih.gov]

- 7. The impact of indole-3-lactic acid on immature intestinal innate immunity and development: a transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokines Associated with Necrotizing Enterocolitis in Extremely Low Birth Weight Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The impact of indole-3-lactic acid on immature intestinal innate immunity and development: a transcriptomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Untargeted Screening Based on UHPLC-HRMS of Total Folates Produced by Lactic Acid Bacteria in Fermented Milk and During Yogurt Shelf Life [mdpi.com]
- 15. Proinflammatory cytokine IL-1beta stimulates IL-8 synthesis in mast cells via a leukotriene B4 receptor 2-linked pathway, contributing to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental modeling of necrotizing enterocolitis in human infant intestinal enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- To cite this document: BenchChem. [Indolelactic Acid: A Novel Therapeutic Avenue for Necrotizing Enterocolitis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1594694#indolelactic-acid-in-the-context-of-necrotizing-enterocolitis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com